molecular formula C25H36N6O2 B611398 TLR9-IN-18 CAS No. 1351978-48-7

TLR9-IN-18

Cat. No. B611398
M. Wt: 452.6
InChI Key: VQQGQCSLCPMKAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TLR9-IN-18 is a potent and selective TLR9 antagonist. TLR9-IN-18 suppresses the production of the proinflammatory cytokine IL-6 in a CpG-induced mouse model.

Scientific Research Applications

  • COVID-19 Therapeutic Targeting : TLR9 is proposed to play a pivotal role in the pathogenesis of COVID-19, with TLR9 modulating drug candidates potentially serving as multifaceted intervention targets. These candidates could act as prophylactic vaccine adjuvants, therapeutic immune stimulators, and as inhibitors to dampen hyperinflammation in severe COVID-19 cases (Bezemer & Garssen, 2021).

  • Prognostic Marker in Cancer : The expression of TLR9 in renal cell carcinoma (RCC) has been studied, with findings indicating that the absence of TLR9 expression is associated with a poorer prognosis in RCC. This suggests TLR9's potential as an independent prognostic marker in certain cancers (Ronkainen et al., 2011).

  • Autoimmune and Inflammatory Diseases : Novel selective TLR9 antagonists have been identified for potential therapeutic value in autoimmune diseases. One such compound, a dihydropyrrolo[2,3-d]pyrimidine, showed potent TLR9 antagonistic activity and could be instrumental in treating systemic uncontrollable inflammatory responses like sepsis (Watanabe et al., 2014).

  • Cancer Immunotherapy : TLR9 agonists, commonly referred to as CpG oligodeoxynucleotides (ODN), have shown substantial potential as vaccine adjuvants and in mono- or combination therapies for cancer treatment. They directly induce the activation and maturation of immune cells and have demonstrated antitumor activity in both preclinical and clinical settings (Vollmer & Krieg, 2009).

  • Role in Respiratory Infections : TLR9 is involved in the early defense against pneumococcal infection in the respiratory tract, particularly in the activation of phagocytic activity of resident macrophages for early clearance of bacteria (Albiger et al., 2007).

  • Metabolic Diseases : TLR9's role in metabolic diseases, specifically in NASH (Non-alcoholic steatohepatitis) and MAFLD (Metabolic Dysfunction-Associated Fatty Liver Disease), has been studied. The overactivation of TLR9 under chronic stress conditions like obesity is believed to drive the pathogenesis of these diseases, suggesting that TLR9 antagonism could be an effective therapeutic strategy (Shepard, 2021).

properties

CAS RN

1351978-48-7

Product Name

TLR9-IN-18

Molecular Formula

C25H36N6O2

Molecular Weight

452.6

IUPAC Name

2-(4-(4-(7-(3-Morpholinopropyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-ol

InChI

InChI=1S/C25H36N6O2/c32-17-14-29-10-12-30(13-11-29)23-4-2-21(3-5-23)24-26-20-22-6-9-31(25(22)27-24)8-1-7-28-15-18-33-19-16-28/h2-5,20,32H,1,6-19H2

InChI Key

VQQGQCSLCPMKAG-UHFFFAOYSA-N

SMILES

OCCN1CCN(C2=CC=C(C3=NC=C4C(N(CCCN5CCOCC5)CC4)=N3)C=C2)CC1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

TLR9 inhibitor 18;  TLR9-IN-18;  TLR9IN18;  TLR9 IN 18;  TLR9 IN-18;  TLR9IN-18;  TLR9IN 18

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TLR9-IN-18
Reactant of Route 2
Reactant of Route 2
TLR9-IN-18
Reactant of Route 3
TLR9-IN-18
Reactant of Route 4
TLR9-IN-18
Reactant of Route 5
Reactant of Route 5
TLR9-IN-18
Reactant of Route 6
Reactant of Route 6
TLR9-IN-18

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.